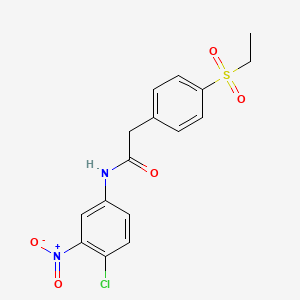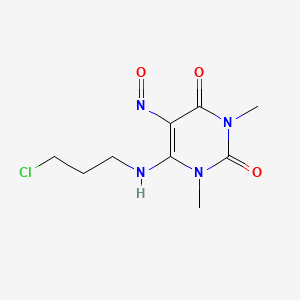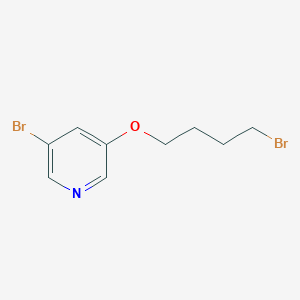
3-bromo-5-(4-bromobutoxy)Pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5-(4-bromobutoxy)Pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine atoms and a butoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-bromobutoxy)Pyridine typically involves the bromination of pyridine derivatives. One common method includes the reaction of 3-bromopyridine with 4-bromobutanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-bromobutanol attacks the bromine-substituted pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
3-bromo-5-(4-bromobutoxy)Pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
3-bromo-5-(4-bromobutoxy)Pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 3-bromo-5-(4-bromobutoxy)Pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure of the final compound and its intended use .
相似化合物的比较
Similar Compounds
3-bromo-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a butoxy group, which can significantly alter its chemical properties and reactivity.
5-(4-bromobutoxy)-2-methylpyridine: The presence of a methyl group at the 2-position can influence the compound’s steric and electronic properties.
Uniqueness
3-bromo-5-(4-bromobutoxy)Pyridine is unique due to the presence of both bromine and butoxy substituents on the pyridine ring.
属性
分子式 |
C9H11Br2NO |
|---|---|
分子量 |
309.00 g/mol |
IUPAC 名称 |
3-bromo-5-(4-bromobutoxy)pyridine |
InChI |
InChI=1S/C9H11Br2NO/c10-3-1-2-4-13-9-5-8(11)6-12-7-9/h5-7H,1-4H2 |
InChI 键 |
OEBKECHVMSCHFV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Br)OCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


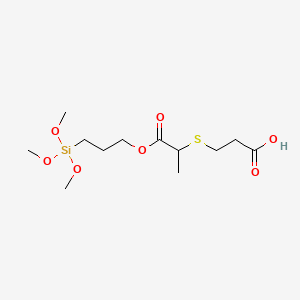
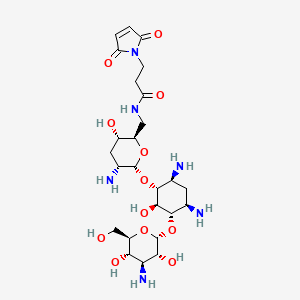
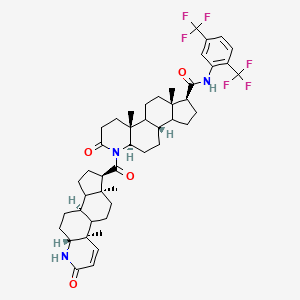
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)



![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
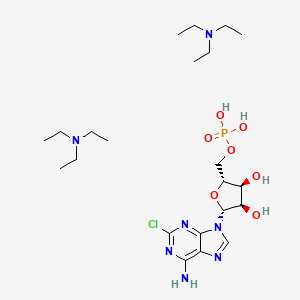
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
